(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

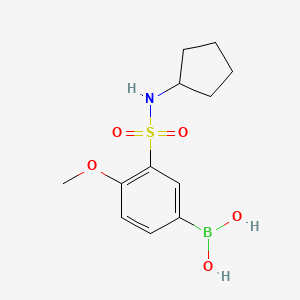

The compound (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid adheres to rigorous IUPAC naming conventions, reflecting its complex aromatic structure. The parent scaffold is a phenyl ring substituted with three distinct functional groups: a methoxy group at the para position (4-methoxy), a boronic acid group at position 3, and a cyclopentylsulfamoyl moiety also at position 3. The suffix "-boronic acid" denotes the boronic acid functional group, while the prefix "N-cyclopentylsulfamoyl" specifies the sulfamoyl substituent linked to a cyclopentane ring via an amide bond.

The molecule’s structural representation in SMILES notation is:B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2)(O)O.

This confirms the phenyl ring’s substitution pattern, the boronic acid group (-B(OH)₂), and the sulfamoyl group (-SO₂-NH-cyclopentyl).

Key Structural Features

| Feature | Description |

|---|---|

| Parent Ring | Phenyl group with substituents at positions 3 and 4. |

| Boronic Acid Group | -B(OH)₂ at position 3, enabling reversible covalent bonding with diols. |

| Methoxy Group | -OCH₃ at position 4, influencing electronic and steric properties. |

| Cyclopentylsulfamoyl | -SO₂-NH-C₅H₉ substituent at position 3, contributing to hydrophobicity. |

The cyclopentylsulfamoyl group introduces steric bulk and potential hydrogen-bonding interactions, while the methoxy group enhances electron density on the aromatic ring.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under CAS 1704081-16-2 , a unique identifier in chemical databases and regulatory documents. Additional identifiers include:

Synonyms and Trade Names

Commonly used synonyms include:

- B-(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid

- [3-(cyclopentylsulfamoyl)-4-methoxyphenyl]boronic acid

- starbld0017574 (proprietary code).

These names emphasize the boronic acid moiety and substitution pattern, aligning with IUPAC priorities.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₈BNO₅S reflects the compound’s composition:

- Carbon (C): 12 atoms (phenyl ring, methoxy, cyclopentyl)

- Hydrogen (H): 18 atoms (phenyl, cyclopentyl, boronic acid)

- Boron (B): 1 atom (boronic acid group)

- Nitrogen (N): 1 atom (sulfamoyl amide)

- Oxygen (O): 5 atoms (methoxy, boronic acid, sulfamoyl)

- Sulfur (S): 1 atom (sulfamoyl group).

Molecular Weight Calculation

| Element | Number of Atoms | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 |

| Hydrogen | 18 | 1.008 | 18.14 |

| Boron | 1 | 10.81 | 10.81 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 5 | 16.00 | 80.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 299.15 |

The molecular weight of 299.15 g/mol is consistent across sources, confirming the compound’s stoichiometric integrity.

Properties

IUPAC Name |

[3-(cyclopentylsulfamoyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-19-11-7-6-9(13(15)16)8-12(11)20(17,18)14-10-4-2-3-5-10/h6-8,10,14-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFNUQCLIRLQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methoxyphenylboronic Acid Intermediate

A key intermediate is 3-methoxyphenylboronic acid, which can be prepared as follows:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3-Methoxyphenyl bromide, n-butyllithium, THF/hexane, -70 °C, 1 h, inert atmosphere | Lithiation of 3-methoxyphenyl bromide to generate aryl lithium intermediate | Controlled low temperature to avoid side reactions |

| 2 | Triisopropyl borate, THF/hexane, 20 °C, 18 h, inert atmosphere | Quenching of aryl lithium with triisopropyl borate to form boronate ester | Extended stirring at room temperature for complete reaction |

| 3 | Hydrochloric acid (6 M), extraction with ethyl acetate, drying, solvent removal | Acidic workup to hydrolyze boronate ester to boronic acid | Isolation of 3-methoxyphenylboronic acid as colorless solid |

This method yields 3-methoxyphenylboronic acid with high purity and good yield (e.g., 156.1 g from 250 g starting bromide).

Introduction of N-Cyclopentylsulfamoyl Group

The sulfamoyl group bearing the cyclopentyl amine is introduced via sulfonamide formation:

The reaction proceeds via nucleophilic substitution of sulfonyl chloride by the cyclopentyl amine, yielding the sulfonamide bond critical for the final compound.

Representative Experimental Procedure

A representative synthesis combining the above steps can be summarized:

Research Findings and Notes

- Reaction Conditions: The lithiation step requires strict low temperature (-70 °C) and inert atmosphere (nitrogen or argon) to prevent side reactions and ensure high selectivity.

- Yield Optimization: Extended stirring times (up to 18 h) at room temperature during boronate ester formation improve conversion.

- Purification: Silica gel chromatography with ethyl acetate/petroleum ether gradients is effective for isolating both intermediates and final products.

- Sulfamoyl Group Formation: Use of triethylamine as base in dichloromethane solvent at room temperature is standard for sulfonamide bond formation, providing good yields and clean products.

- Cyclopentyl Amine Source: 3-Aminocyclopentanol can be synthesized via hydrogenation of nitrocyclopentene derivatives followed by hydrolysis, or procured commercially.

- Characterization: Final compounds are characterized by NMR, MS, and chromatographic methods confirming structure and purity.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | 3-Bromo-4-methoxybenzene | n-Butyllithium, triisopropyl borate | -70 °C to RT, inert atmosphere, 18 h | 3-Methoxyphenylboronic acid | Lithiation and boronation |

| 2 | 3-Methoxyphenylboronic acid derivative | Sulfonyl chloride, cyclopentylamine, triethylamine | DCM, RT, overnight | This compound | Sulfonamide formation |

| 3 | Crude product | Silica gel chromatography | Gradient elution | Pure target compound | Purification |

Chemical Reactions Analysis

Types of Reactions

(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, boronate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for constructing complex molecules and forming carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

Medicine: Investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly important in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The methoxy group’s electron-donating nature is partially offset by the electron-withdrawing sulfamoyl group, creating a nuanced electronic profile. In contrast, analogs like 4-methylphenyl boronic acid exhibit higher reactivity in Suzuki reactions due to the absence of deactivating groups.

Reactivity in Cross-Coupling Reactions

The methoxy group’s negative inductive effect reduces the nucleophilicity of boronic acids, as demonstrated by the lower yield (62%) of 4-methoxyphenyl boronic acid compared to 4-methylphenyl boronic acid (96%) in Suzuki reactions. However, the sulfamoyl group’s electron-withdrawing nature may counterbalance this effect in the target compound. For example:

- 4-Methoxy-3-sulfamoyl analogs : These compounds may exhibit intermediate reactivity, as the sulfamoyl group enhances electrophilicity at the boron center while the methoxy group reduces aryl ring activation.

- Halogen-Substituted Analogs: Compounds like B-[4-[[(3-chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid may show enhanced reactivity due to halogen-directed coupling, though this is substrate-dependent.

Biological Activity

(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development and enzyme inhibition.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₂H₁₈BNO₅S

- Molecular Weight : 295.15 g/mol

- CAS Number : 91759338

This compound features a boronic acid functional group attached to a methoxy-substituted phenyl ring, along with a cyclopentylsulfamoyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with their active sites. This property is particularly relevant in targeting enzymes involved in cancer progression and metabolic disorders.

- Transcription Factor Modulation : Research indicates that this compound can influence gene expression by modulating the activity of transcription factors, potentially impacting cellular processes such as proliferation and apoptosis.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, highlighting its potential therapeutic applications:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. For example, treatment with this boronic acid derivative resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacterial strains suggests potential applications in treating infections caused by resistant pathogens. The structure-activity relationship studies indicate that modifications to the cyclopentyl group can enhance its antimicrobial efficacy.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Cancer Treatment :

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer properties of various boronic acid derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a lead compound for further development in oncology . -

Case Study on Antimicrobial Efficacy :

Another research article investigated the antimicrobial properties of several boronic acids against common pathogens. The findings revealed that this compound exhibited notable activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in infectious diseases.

Q & A

Q. What are the recommended synthetic routes for (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Sulfamoyl group introduction : Reacting a halogenated precursor (e.g., 3-bromo-4-methoxyphenylboronic acid) with cyclopentylsulfonamide under Buchwald-Hartwig amination conditions using Pd catalysts like Pd(OAc)₂ and ligands such as Xantphos .

- Boronic acid installation : Suzuki-Miyaura coupling with a boron reagent (e.g., bis(pinacolato)diboron) under Pd catalysis (e.g., PdCl₂(dppf)) in a solvent like 1,4-dioxane .

- Optimization : Yields depend on catalyst loading (3–5 mol%), base selection (Cs₂CO₃ or K₃PO₄), and temperature (80–100°C). The electron-withdrawing sulfamoyl group may slow coupling kinetics, requiring extended reaction times (24–48 hrs) .

Q. How can the structure and purity of this compound be validated?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, sulfamoyl NH at δ ~5.2 ppm) and boronic acid protons (δ ~7.5–8.5 ppm) .

- IR spectroscopy : Detect B-O (1340–1390 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₇BNO₅S: calc. 298.09, observed 298.10) .

Advanced Research Questions

Q. How do the sulfamoyl and methoxy substituents influence reactivity in cross-coupling reactions?

- Electronic effects :

- The methoxy group is electron-donating, enhancing boronic acid nucleophilicity in Suzuki reactions .

- The sulfamoyl group (electron-withdrawing) reduces electron density at the boronic acid, potentially lowering coupling efficiency. This requires optimized Pd catalysts (e.g., Pd(PPh₃)₄) and excess boronic acid (2–3 eq) to compensate .

- Steric effects : The bulky N-cyclopentylsulfamoyl group may hinder regioselectivity in polyhalogenated substrates. Computational modeling (DFT) can predict preferred coupling sites .

Q. What strategies resolve contradictions in reactivity between similar boronic acids (e.g., 4-methoxy vs. 4-methylphenylboronic acid)?

- Case study : 4-Methoxyphenylboronic acid exhibits lower reactivity than 4-methyl derivatives in some Suzuki reactions due to the methoxy group’s inductive (-I) effect. Solutions include:

Q. How can this compound be applied in medicinal chemistry or materials science?

- Drug design : The boronic acid moiety enables reversible binding to serine proteases (e.g., proteasome inhibitors). Docking studies with trypsin-like enzymes (e.g., thrombin) can assess binding affinity .

- Materials science : Use in synthesizing fluorescent dyes (e.g., BODIPY derivatives) via regioselective cross-coupling. For example, coupling with halogenated BODIPY cores generates push-pull systems for imaging applications .

Methodological Guidance

Q. What analytical methods quantify boronic acid stability under physiological conditions?

Q. How to design experiments probing the sulfamoyl group’s role in enzyme inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.